Product packaging for 4-Dibenzyl 1-Naphthyl Ketone(Cat. No.:CAS No. 158098-50-1)

4-Dibenzyl 1-Naphthyl Ketone

Cat. No.: B582869
CAS No.: 158098-50-1
M. Wt: 336.434
InChI Key: CFQMRXPGNSGVOV-UHFFFAOYSA-N
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Description

4-Dibenzyl 1-Naphthyl Ketone is a high-purity organic compound offered for specialized research purposes. Structurally related to dibenzyl ketone, this aromatic ketone is of significant interest in fundamental photochemical studies. Its molecular architecture makes it a suitable candidate for investigating radical reaction mechanisms. Research on similar dibenzyl ketone compounds has shown their utility in photodecomposition studies, where they serve as precursors for generating benzyl radicals, allowing for the monitoring of radical processes and interactions within confined systems . This compound is provided for laboratory research applications only and is not intended for diagnostic, therapeutic, or any consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20O B582869 4-Dibenzyl 1-Naphthyl Ketone CAS No. 158098-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl-[4-(2-phenylethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQMRXPGNSGVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659891
Record name (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158098-50-1
Record name (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformation Pathways of 4 Dibenzyl 1 Naphthyl Ketone Systems

Mechanistic Investigations of Carbonyl Reactivity

The reactivity of the carbonyl group is a central theme in organic chemistry. In the case of 4-Dibenzyl 1-Naphthyl Ketone, the reactivity of the ketone's carbonyl group is influenced by both electronic and steric factors. chemistrysteps.comnumberanalytics.com

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comgeeksforgeeks.org The C=O bond's polarization, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to nucleophilic attack. numberanalytics.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. This results in a tetrahedral alkoxide intermediate. geeksforgeeks.org

Protonation: The negatively charged oxygen is then protonated, typically by a solvent or a weak acid, to yield an alcohol. libretexts.org

However, the reactivity of ketones like this compound is generally lower than that of aldehydes. This reduced reactivity is attributed to two main factors:

Electronic Effects: The two bulky groups attached to the carbonyl carbon in a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. chemistrysteps.comgeeksforgeeks.org

Steric Hindrance: The large substituents around the carbonyl group can physically block the approach of the nucleophile, slowing down the reaction. numberanalytics.commasterorganicchemistry.comkhanacademy.org In the case of this compound, the bulky dibenzyl and naphthyl groups create significant steric hindrance around the carbonyl carbon. jst.go.jpdoubtnut.com

In some instances, particularly with bulky substrates and nucleophiles, a 1,4-addition (conjugate addition) may be favored over the typical 1,2-addition to the carbonyl group. jst.go.jp This involves the nucleophile attacking the naphthalene (B1677914) ring, leading to dearomatization. jst.go.jp The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, and the steric bulk of the substrate. jst.go.jp

FactorEffect on Nucleophilic AdditionRelevance to this compound
Electronic EffectsElectron-donating groups decrease reactivity by reducing the electrophilicity of the carbonyl carbon. chemistrysteps.comgeeksforgeeks.orgThe dibenzyl and naphthyl groups are electron-donating, thus decreasing the ketone's reactivity.
Steric HindranceBulky groups impede the approach of the nucleophile to the carbonyl carbon, slowing the reaction rate. numberanalytics.commasterorganicchemistry.comkhanacademy.orgThe large dibenzyl and naphthyl moieties create significant steric hindrance. jst.go.jpdoubtnut.com
Nucleophile StrengthStronger nucleophiles generally lead to irreversible addition reactions. masterorganicchemistry.comThe outcome of the reaction will depend on the specific nucleophile used.
SolventCoordinating solvents can influence the reaction pathway, for example, by favoring 1,4-addition. jst.go.jpThe choice of solvent can direct the regioselectivity of the nucleophilic attack.

Beyond simple nucleophilic additions, the transformation of ketones can proceed through more complex radical and ionic pathways. For instance, the hydrothermal decomposition of dibenzyl ketone, a related structure, involves both radical and ionic reaction pathways simultaneously. nih.gov

Ionic pathways can be initiated by the umpolung (polarity reversal) of the carbonyl group. Treatment of diaryl ketones with certain metals can convert the electrophilic carbonyl carbon into a nucleophilic species, which can then react with various electrophiles. acs.org

Radical pathways are often initiated by photochemical processes, such as the Norrish Type I cleavage discussed in the following section. The electrochemical reduction of aromatic ketones can also lead to the formation of radical anions, which can then participate in subsequent reactions. researchgate.net In some cases, single-electron transfer (SET) mechanisms are proposed, especially when using specific organometallic reagents. jst.go.jp

When a reaction can lead to two or more different products, the outcome can be governed by either kinetic or thermodynamic control. pbworks.comlibretexts.org

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest. pbworks.comlibretexts.org This product, known as the kinetic product, is formed via the pathway with the lower activation energy. libretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, and the system reaches equilibrium. libretexts.orgwikipedia.org The major product is the most stable one, referred to as the thermodynamic product. pbworks.com

In the context of ketones, the formation of enolates is a classic example of kinetic versus thermodynamic control. When an unsymmetrical ketone is deprotonated, two different enolates can be formed. The kinetic enolate is formed by removing the most accessible proton, often using a sterically hindered base at low temperatures. masterorganicchemistry.comwikipedia.org The thermodynamic enolate is the more substituted and therefore more stable enolate, and its formation is favored under conditions that allow for equilibration. wikipedia.orgmasterorganicchemistry.com

For a bulky ketone like this compound, the steric hindrance around the carbonyl group would likely play a significant role in the kinetic and thermodynamic profiles of its reactions. The approach of reactants and the stability of intermediates and products will all be influenced by the steric demands of the dibenzyl and naphthyl groups.

Control TypeConditionsMajor ProductKey Characteristic
KineticLow temperature, short reaction time, irreversible conditions. pbworks.comlibretexts.orgThe product that forms fastest (kinetic product). pbworks.comLower activation energy pathway. libretexts.org
ThermodynamicHigher temperature, long reaction time, reversible conditions. libretexts.orgwikipedia.orgThe most stable product (thermodynamic product). pbworks.comLowest overall Gibbs free energy. libretexts.org

Radical and Ionic Pathways in Complex Organic Transformations

Photochemical Reactivity and Photoinduced Transformations

Photochemistry explores chemical reactions initiated by the absorption of light. msu.edu Ketones, in particular, exhibit a rich and varied photochemistry.

The Norrish Type I reaction is a characteristic photochemical process for aldehydes and ketones, involving the homolytic cleavage of the α-carbon-carbon bond. wikipedia.orgslideshare.net Upon absorption of a photon, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.org Cleavage from either of these excited states results in the formation of two radical fragments. wikipedia.org

For an unsymmetrical ketone like this compound, the Norrish Type I cleavage would lead to the formation of a 1-naphthoyl radical and a dibenzyl radical. The subsequent fate of these radicals can include:

Decarbonylation of the aroyl radical to form an aryl radical and carbon monoxide. rsc.org

Recombination of the radical fragments. wikipedia.org

Hydrogen abstraction from the solvent or other molecules. nih.gov

Studies on dibenzyl ketone (DBK) have shown that α-cleavage can occur from both the singlet and triplet excited states. dtic.mil The efficiency of these processes can be influenced by the reaction medium. For example, the photolysis of dibenzyl ketones within zeolites has been shown to control the product distribution due to the confined environment. cdnsciencepub.comresearchgate.net Furthermore, the photolysis of dibenzyl ketone derivatives in water-soluble dendrimers has demonstrated a significant "cage effect," where the surrounding molecular structure restricts the diffusion of the radical fragments, influencing the final products. rsc.org

The Photo-Fries rearrangement is a photochemical reaction of aromatic esters or aryl ketones that results in the migration of an acyl group to the aromatic ring, typically to the ortho and para positions. wikipedia.org This reaction also proceeds through a radical mechanism, where the initial photo-cleavage generates a radical pair that is held within a solvent cage. Recombination of these radicals within the cage can then lead to the rearranged products.

While the Photo-Fries rearrangement is well-established for aromatic esters, its occurrence in aromatic ketones is also known. Research comparing the photochemical behavior of 1-naphthyl phenyl acylates and dibenzyl ketones within zeolites has highlighted the influence of the reaction environment on the outcome. cdnsciencepub.com The constrained environment of the zeolite cages can control the mobility of the primary radical pair, leading to high product selectivity. cdnsciencepub.com Specifically, for 1-naphthyl phenyl acylates, which are structurally related to the potential rearrangement products of an aryl ketone, a single product was formed within the zeolite, in contrast to the multiple products observed in solution. cdnsciencepub.com This suggests that for a molecule like this compound, a Photo-Fries type rearrangement, while mechanistically plausible, would be in competition with the Norrish Type I cleavage, and the product distribution would likely be highly dependent on the reaction conditions, such as the solvent or the presence of a host molecule.

Photochemical Generation of Transient Reactive Intermediates

The photochemistry of ketones, such as this compound, is characterized by the formation of transient reactive intermediates upon absorption of light. slideshare.net These reactions, broadly categorized as Norrish Type I and Type II, are initiated by the excitation of the carbonyl group to a singlet state, which can then undergo intersystem crossing to a triplet state. wikipedia.orgedurev.in

The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond, a process known as α-scission, to generate two radical intermediates. wikipedia.orgedurev.in In the case of dibenzyl ketone, photolysis leads to the formation of benzyl (B1604629) radicals. nih.gov The stability of the resulting radicals influences the fragmentation pattern. wikipedia.org Studies on dibenzyl ketone (DBK) have shown that α-cleavage can occur from both the singlet and triplet excited states, with the triplet state being the major pathway. dtic.mil The environment, such as encapsulation in dendrimers, can significantly influence the product distribution from these radical pairs, a phenomenon referred to as the "cage effect". rsc.org

The Norrish Type II reaction, which is less likely in the absence of a γ-hydrogen, involves intramolecular hydrogen abstraction by the excited carbonyl group to form a 1,4-biradical. wikipedia.orgresearchgate.net This intermediate can then undergo cleavage to an enol and an alkene or cyclize to a cyclobutanol (B46151) derivative. wikipedia.org While Norrish reactions have limited synthetic utility, they are significant in understanding the photo-oxidation of polymers. wikipedia.orgslideshare.net

Hydrothermal photochemistry studies on dibenzyl ketone have revealed that the generated benzyl radicals can undergo reactions not observed at ambient conditions, such as hydrogen atom abstraction and coupling reactions, highlighting the complexity of these photochemical pathways. nih.gov

Oxidation and Reduction Chemistry of Ketone Functionalities

Selective Benzylic C-H Oxidation Strategies Leading to Ketone Formation

The selective oxidation of benzylic C-H bonds is a fundamental transformation for the synthesis of ketones, including diaryl ketones like benzophenones. mdpi.comnih.gov This approach provides a direct route from readily available hydrocarbons to valuable carbonyl compounds. mdpi.com

Various catalytic systems have been developed to achieve this transformation with high selectivity. Metal-organic frameworks (MOFs), such as MFM-170, have been shown to efficiently catalyze the oxidation of benzylic C-H groups to ketones under mild conditions using tert-butyl hydroperoxide as the oxidant. nih.gov Other methods include the use of chromium trioxide supported on silica (B1680970) gel, which provides a mild and efficient reagent for the oxidation of diarylmethanes to benzophenones. tandfonline.com Transition-metal-free methods have also been developed, utilizing environmentally friendly oxidants like molecular oxygen promoted by strong bases such as silylamides. nih.gov

Recent advancements have focused on developing greener and more efficient protocols. These include electrocatalytic strategies that use water as the oxygen source for the selective oxidation of benzyl groups to ketones at ambient conditions. rsc.org Photocatalytic methods, employing dual anthracene (B1667546) and cerium catalysis under continuous-flow conditions, have also been successful in synthesizing a diverse range of aromatic ketones from aryl alkanes. sioc-journal.cn These modern methods offer advantages over traditional oxidation reactions that often require harsh conditions and potent oxidizing agents. mdpi.comsioc-journal.cn

Table 1: Comparison of Catalytic Systems for Benzylic C-H Oxidation

Catalyst SystemOxidantSubstrate ScopeConditionsKey Features
MFM-170 (MOF)tert-butyl hydroperoxideBroad range of benzylic C-H compoundsMild (e.g., 65 °C)High selectivity and efficiency. nih.gov
Silica Gel Supported CrO₃-DiarylmethanesMildGood shelf life, moderate yields. tandfonline.com
MN(SiMe₃)₂ (M = K, Na, Li)O₂DiarylmethanesMetal-free, mildEnvironmentally friendly, excellent yields. nih.gov
Electrocatalysis (e.g., MnO₂)H₂OBenzyl groupsAmbientSafe and sustainable. rsc.org
Dual Anthracene/CeriumAerobic O₂Aryl alkanesContinuous-flow, visible lightHigh efficiency, ambient conditions. sioc-journal.cn
V₂O₅@TiO₂-AlkylbenzenesBlue LED irradiationReusable catalyst, green solvents. researchgate.net

Chemoselective and Stereoselective Reductive Transformations to Alcohols and Hydrocarbons (e.g., Wolff-Kishner)

The ketone functionality can be selectively reduced to either alcohols or completely deoxygenated to hydrocarbons.

Reduction to Alcohols: The chemoselective reduction of aromatic ketones to their corresponding alcohols is a common transformation. rsc.org This can be achieved using various reagents and catalytic systems, including photoredox catalysis in combination with a Lewis acid and an organic hydrogen source. nih.gov Supported gold catalysts have also been employed for transfer hydrogenation, effectively reducing aromatic ketones to alcohols. rsc.org For prochiral ketones, stereoselective reduction is crucial for producing enantiomerically pure chiral alcohols, which are important building blocks in the pharmaceutical industry. nih.govresearchgate.net Biocatalytic methods, using plant or microbial reductases, have shown excellent stereoselectivity in the reduction of prochiral ketones. nih.govresearchgate.netrsc.orgnih.gov These methods often offer high conversion rates and optical purity. nih.govresearchgate.net

Reduction to Hydrocarbons: The Wolff-Kishner reduction is a classic method for the complete deoxygenation of aldehydes and ketones to the corresponding hydrocarbons. nrochemistry.comwikipedia.orglibretexts.org The reaction proceeds by forming a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. nrochemistry.comwikipedia.orgonlineorganicchemistrytutor.com This process is particularly useful for base-stable compounds. nrochemistry.com Modifications to the original procedure, such as the Huang-Minlon modification, involve using a higher boiling point solvent and distilling off water to shorten reaction times and improve yields. onlineorganicchemistrytutor.comjk-sci.com The Wolff-Kishner reduction is generally unsuitable for base-sensitive substrates but is advantageous for compounds containing acid-sensitive functional groups. wikipedia.org

Table 2: Reductive Transformations of Ketones

TransformationReagent/CatalystProductKey Features
Chemoselective ReductionPhotoredox/Lewis AcidAlcoholMild, high-yielding. nih.gov
Stereoselective ReductionPlant/Microbial BiocatalystsChiral AlcoholHigh enantioselectivity and yield. nih.govresearchgate.net
Wolff-Kishner ReductionHydrazine, KOHHydrocarbonComplete deoxygenation, for base-stable compounds. nrochemistry.comwikipedia.org

Carbon-Carbon Bond Formation and Cleavage Reactions

Cross-Coupling and Functional Group Metathesis Strategies for Ketone Derivatization

The derivatization of ketones can be achieved through various carbon-carbon bond-forming reactions, including cross-coupling and metathesis strategies.

Cross-Coupling Reactions: While not directly acting on the ketone carbonyl itself, cross-coupling reactions on aryl halides present in a ketone's structure, such as in a substituted benzophenone, are a powerful tool for derivatization. For instance, Stille coupling has been used to synthesize diarylmethanes, which can then be oxidized to the corresponding benzophenones. conicet.gov.ar

Functional Group Metathesis: Carbonyl-olefin metathesis has emerged as a powerful method for forming carbon-carbon bonds. nih.govchemrxiv.orgnih.gov Lewis acid-catalyzed carbonyl-olefin ring-closing metathesis has been developed for aliphatic ketones, utilizing iron(III) complexes as catalysts. nih.govacs.org These reactions typically involve the [2+2] cycloaddition of a carbonyl group and an olefin to form an oxetane, followed by fragmentation. nih.gov However, the scope of these reactions can be limited, with many protocols relying on aryl ketone or aldehyde substrates. nih.govchemrxiv.org Iodine has also been shown to be an efficient catalyst for both intra- and intermolecular carbonyl-alkyne metathesis reactions. chemrxiv.org

Rearrangement Processes Involving Ketone Structures (e.g., Retro-Claisen Rearrangement)

Ketone structures can undergo various rearrangement reactions, leading to new molecular frameworks.

Retro-Claisen Rearrangement: The retro-Claisen reaction involves the carbon-carbon bond cleavage of β-dicarbonyl compounds, such as β-diketones, to yield an ester and a ketone. benthamdirect.comresearchgate.net This reaction, often base-mediated, is essentially the reverse of the Claisen condensation. benthamdirect.com It has found applications in organic synthesis, including the generation of functionalized α-arylated ketones. researchgate.net Asymmetric versions of the retro-Claisen reaction have been developed using chiral catalysts to produce chiral ketones with high enantioselectivity. nih.gov

Other Rearrangements: Aryl ketones can undergo other types of rearrangements. For example, the Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com A photochemical variant, the photo-Fries rearrangement, achieves a similar transformation using UV light. sigmaaldrich.com Additionally, hypervalent iodine reagents can mediate the rearrangement of aryl ketones to produce α-arylated esters, which are valuable intermediates for bioactive compounds. cardiff.ac.uk Enantioselective semipinacol rearrangements of α,α-diarylallylic alcohols, catalyzed by cobalt complexes, provide another route to enantioenriched α-aryl ketones. nih.gov

Computational and Theoretical Studies on 4 Dibenzyl 1 Naphthyl Ketone and Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular and powerful tool for investigating the properties of molecules. scirp.org Its efficiency and accuracy in evaluating molecular characteristics make it a preferred method for studying complex organic compounds like ketones. scirp.org

Electronic Structure Analysis and Molecular Conformation Determination

DFT calculations are instrumental in determining the electronic structure and stable conformations of ketone molecules. For instance, studies on the photorearrangement of dibenzyl ketones within zeolites have utilized DFT calculations at the B3LYP level to compute the structures of complexes between the ketone and alkali metal ions, which helps in understanding the observed product selectivity. cdnsciencepub.comgrafiati.commiami.edu In a similar vein, computational studies on chroman-4-one derivatives have used DFT to predict the VCD spectra of low-energy conformers to determine the absolute configuration of enantiomers. gu.se The conformation of molecules, such as the boat conformation in polyphenylated cycloheptatrienes, has also been elucidated through these computational methods. nih.gov

Furthermore, DFT has been employed to study the structural properties of various ketone derivatives. For example, in a study of cyclopentene (B43876) derivatives formed from the reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride, all compounds were optimized using DFT at the B3LYP and M06-2X functional levels with the 6-311+G(d,p) basis set to establish their structural properties. researchgate.net These calculations also allow for Natural Bond Orbital (NBO) analysis to understand donor-acceptor interactions and charge distributions within the molecules. researchgate.net

Table 1: Examples of DFT Applications in Ketone Analysis
Compound/SystemDFT Functional/Basis SetProperties StudiedKey Findings
Dibenzyl Ketones in ZeolitesB3LYPComplex structures with alkali metal ionsHelped understand product selectivity in photorearrangements. cdnsciencepub.comgrafiati.commiami.edu
Chroman-4-one DerivativesNot specifiedVCD spectra of conformersDetermined absolute configuration of enantiomers. gu.se
Cyclopentene DerivativesB3LYP, M06-2X / 6-311+G(d,p)Structural properties, NBO analysisEstablished stable structures and electronic interactions. researchgate.net

Prediction of Reactivity, Tautomeric Equilibria, and Acidity

DFT is a valuable tool for predicting the reactivity of ketones. Theoretical studies on quinolin-4-one derivatives have used DFT with B3LYP functional to analyze reactivity through Frontier Molecular Orbitals (FMOs) and Fukui functions, revealing that ketone forms are less reactive than their enol counterparts. scirp.org The acidity of ketones, which is often difficult to measure directly due to their weak nature, can be predicted using Quantitative Structure-Property Relationship (QSPR) models built upon DFT-calculated descriptors. researchgate.net Such models have shown good statistical significance and predictive power for various ketones. researchgate.net

Keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry. libretexts.org DFT calculations can elucidate the thermodynamic parameters governing this equilibrium. For quinolin-4-one derivatives, DFT studies have shown an equilibrium relationship between different tautomers, which can explain experimental observations. scirp.org The stability of tautomers is influenced by factors like the strength of the C=O versus C=C double bonds and stabilizing effects from substituents. libretexts.org

Mechanistic Insights and Transition State Characterization from Computational Modeling

Computational modeling, particularly with DFT, provides deep mechanistic insights into reactions involving ketones. For example, in the study of the cleavage of substituted benzylic ketones, DFT calculations were used to determine the relative free energies of possible intermediates and transition states, which were then compared with kinetic data from Hammett correlation plots. dtu.dk Similarly, the mechanism of the organocatalyzed synthesis of the Wieland-Miescher ketone has been investigated using computational tools to understand the origin of high enantioselectivity. ub.edu

Transition state characterization is a key aspect of these mechanistic studies. DFT calculations can locate and verify transition states on the potential energy surface. acs.org For instance, in a study of Nazarov cyclizations catalyzed by chiral phosphoric acid derivatives, computational analysis was performed to understand why a dithiophosphoric acid was not an effective enantioselective catalyst by comparing it with a phosphoric acid. uq.edu.au These studies often involve geometry optimizations and frequency calculations to confirm the nature of the stationary points. acs.org

Molecular Dynamics and Reaction Pathway Simulations for Complex Ketone Systems

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of complex systems involving ketones. tubitak.gov.tr For example, MD simulations have been used to investigate the structural properties of complexes between tert-butyl ketones and β-cyclodextrin. acs.org In another study, a combination of classical and hybrid QM/MM MD simulations was used to explore the covalent inhibition mechanism of the SARS-CoV-2 3CL protease by a ketone-based inhibitor. chemrxiv.org

Reaction pathway simulations, often integrated with methods like the Artificial Force Induced Reaction (AFIR) method, are crucial for predicting potential reaction products and their yields. nih.gov These simulations can explore a comprehensive range of chemical reaction pathways and perform kinetic simulations to understand the reaction dynamics. nih.gov For instance, the reaction pathways of o-cresol (B1677501) in an engine-like simulation were studied, showing that the formation of a conjugated ketone is a key step. rsc.org Similarly, ab initio molecular dynamics simulations have been used to elucidate the full atomistic reaction mechanism for CO reduction on a copper surface, involving various ketone and aldehyde intermediates. pnas.org

Table 2: Applications of Molecular Dynamics and Reaction Pathway Simulations
SystemSimulation MethodFocus of StudyKey Insights
tert-Butyl Ketones and β-CyclodextrinMD SimulationsStructural study of complexesDetermined geometries and bimodal complexation. acs.org
Ketone-based inhibitor of SARS-CoV-2 3CL proteaseClassical and QM/MM MDInhibition mechanismIdentified key interactions and reaction pathways. chemrxiv.org
o-Cresol oxidationReaction pathway simulationReaction mechanism in combustionHighlighted the importance of conjugated ketone formation. rsc.org
CO reduction on Cu(100)Ab initio MDFull atomistic reaction mechanismIdentified complex reaction network with ketone intermediates. pnas.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Investigations in Theoretical Contexts

QSAR and QSPR studies aim to establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.net These models are valuable for predicting the properties of new compounds without the need for experimental measurements. researchgate.net

In the context of ketones, QSPR models have been developed to predict properties like acidity. researchgate.net For a set of forty-eight ketones, a QSPR model was built using stepwise multiple linear regression analysis, which showed good predictive power for the pKa values. researchgate.net Similarly, QSAR studies have been performed on unsaturated ketone derivatives to understand the relationship between their chemical structures and their activities as monoamine oxidase-B (MAO-B) inhibitors. tubitak.gov.tr These studies often utilize molecular descriptors calculated from the optimized structures of the compounds. tubitak.gov.tr The development of reliable QSAR/QSPR models is an ongoing area of research, with challenges in model validation and defining the domain of applicability. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. In the case of aromatic systems, C-H...π and π-π stacking interactions are particularly significant. The interaction between a C-H bond and a π-system is recognized as a type of hydrogen bond, where the soft acid (C-H) interacts with the soft base (the π-electron cloud). rsc.org These interactions, while weaker than conventional hydrogen bonds, play a crucial role in the stabilization of crystal structures. rsc.orgresearchgate.net The primary driving force for these interactions is London dispersion forces. rsc.org

Studies on related polycyclic aromatic systems have shown that π-π stacking interactions are a recurring motif. The distance between the centroids of interacting aromatic rings is a key parameter in identifying these interactions. For instance, in a dimethyl{N-[(2-oxy-1-naphthyl)methylene]leucinato}silicon complex, a π-π stacking interaction was observed with a centroid-to-centroid distance of 3.641 Å. mdpi.com The relative orientation of the aromatic rings can vary, leading to different stacking geometries such as face-to-face or offset stacked arrangements. ucl.ac.uk Computational studies have indicated that for mixed σ-π and π-π dimers, a slipped or offset stacking is often the most stable conformation, allowing for favorable C-H...π interactions. acs.org The strength of these interactions can be influenced by substituents on the aromatic rings; electron-donating groups on one ring can enhance the interaction. nih.gov

In the solid state, the crystal structure of naphthalene (B1677914) itself possesses Ci symmetry within the unit cell, a lower symmetry than the D2h symmetry observed in the gas phase. nih.gov This highlights the influence of intermolecular forces on molecular geometry in the crystalline environment.

The ketone functional group in 4-Dibenzyl 1-Naphthyl Ketone and similar structures can act as a coordination site for metal ions, leading to the formation of a diverse array of metal complexes. X-ray crystallography is indispensable for characterizing the geometry and coordination environment of these complexes. Ketone-derived ligands can coordinate to metals in various modes, and the resulting complexes can exhibit interesting structural and reactive properties. researchgate.net

For example, Schiff base ligands derived from ortho-hydroxycarbonyl compounds, which share structural similarities with naphthyl ketones, are known to act as tridentate O,N,O-ligands in coordination with a wide range of metal ions. mdpi.com Similarly, metal complexes with ligands based on di-2-pyridyl ketone have been synthesized and structurally characterized. th-nuernberg.de

In complexes derived from naphthalene-based acetic acids, the carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and various bridging modes. mdpi.comsemanticscholar.org The specific coordination mode depends on the metal ion and other ligands present in the coordination sphere. mdpi.com For instance, in some polynuclear copper(II) and cadmium(II) complexes, naphthylacetato ligands have been observed to adopt bridging roles, connecting multiple metal centers. mdpi.com The coordination spheres of the metal ions in these complexes are often completed by other donor atoms from co-ligands or solvent molecules. mdpi.com

The structural analysis of these metal complexes provides valuable information on bond distances and angles within the coordination sphere. For example, in a nickel(II)-radical complex, the Ni-N and Ni-O bond distances were precisely determined, revealing a distorted octahedral geometry around the nickel ion. scirp.org

Elucidation of Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H...π, π-π Stacking)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For complex molecules like this compound, advanced NMR techniques are essential for unambiguous signal assignment and detailed structural analysis.

One-dimensional (1D) NMR spectra of large molecules can often be crowded and difficult to interpret due to signal overlap. weebly.comomicsonline.org Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei. weebly.comomicsonline.org

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. weebly.comgithub.io It is fundamental for establishing the connectivity of proton spin systems within a molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. weebly.comgithub.ioyoutube.com This is invaluable for assigning carbon signals based on their attached protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. weebly.comcore.ac.uk HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems across heteroatoms or non-protonated carbons. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and conformation of a molecule.

For the structural elucidation of complex aromatic ketones and their derivatives, a combination of these 2D NMR experiments is typically employed. core.ac.uk For example, in the analysis of substituted naphtho-pyran-1-ones, HMBC correlations were key to assigning the quaternary carbons of the naphthalene moiety. mdpi.com Similarly, the structural assignment of heterocyclic compounds often relies heavily on COSY, HSQC, and HMBC data to confirm the substitution patterns and connectivity. ipb.pt

A summary of common 2D NMR experiments and their applications is provided in the table below.

Experiment Correlation Primary Application
COSY ¹H-¹H through 2-3 bondsIdentifying coupled proton networks
HSQC/HMQC ¹H-¹³C through 1 bondAssigning carbons with attached protons
HMBC ¹H-¹³C through 2-3 bondsConnecting spin systems, identifying quaternary carbons
NOESY ¹H-¹H through spaceDetermining stereochemistry and conformation

This table summarizes the primary uses of common 2D NMR experiments in structural elucidation.

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful technique for probing reaction mechanisms. sci-hub.se NMR spectroscopy is particularly well-suited for tracking the fate of these labels during a chemical transformation. sigmaaldrich.com

By following the changes in the NMR spectrum, it is possible to gain detailed insights into bond-forming and bond-breaking steps, as well as the formation of transient intermediates. chemrxiv.orgwhiterose.ac.uk For instance, deuterium (B1214612) labeling experiments have been used to elucidate the details of protonation reactions in organometallic complexes. researchgate.net

The use of ¹³C-labeled compounds allows for the direct observation of the carbon skeleton's transformation. aip.org While ¹³C has a low natural abundance, enrichment with this isotope significantly enhances the sensitivity of ¹³C NMR experiments. nih.gov The photochemical reactions of dibenzyl ketones have been studied using techniques that can be complemented by isotopic labeling to understand the behavior of caged radical pairs. grafiati.com

Kinetic studies using in-situ NMR monitoring, sometimes in combination with photochemical stimulation, can provide quantitative data on reaction rates and help to build a comprehensive picture of the reaction mechanism. chemrxiv.orgwhiterose.ac.uk

While ¹H NMR is routinely used for quantitative analysis, quantitative ¹³C NMR (q¹³C NMR) also provides valuable information, although it requires specific experimental conditions to ensure accuracy. ox.ac.ukacs.org A key parameter is the relaxation delay (d1) between pulses, which must be sufficiently long (typically at least five times the longest T₁ relaxation time of the carbons of interest) to allow for full relaxation of the magnetization. ox.ac.uk The use of relaxation agents can help to shorten these long relaxation times, making quantitative experiments more feasible. acs.orgnih.gov

q¹³C NMR can be used to determine the relative amounts of different components in a mixture or to quantify the number of specific functional groups within a molecule. ox.ac.uknih.gov For example, it has been used to quantify the different types of carbon environments in complex mixtures like pyrolysis oils, including the relative amounts of ketone and aldehyde functionalities. nih.gov

Symmetry plays a crucial role in the interpretation of NMR spectra. In molecules with elements of symmetry, chemically equivalent nuclei will have the same chemical shift, leading to a simpler spectrum with fewer signals than would otherwise be expected. masterorganicchemistry.com For example, the ¹³C NMR spectrum of N-methyl-isoindole is simplified due to the molecule's symmetry, showing only five carbon resonances. ipb.pt

In the context of the naphthalene ring system, solid-state ¹³C NMR has been shown to be sensitive enough to detect subtle distortions from ideal symmetry that are not resolved by diffraction methods. nih.gov The chemical shifts in the solid state reflect the Ci symmetry of the crystal's unit cell, providing structural information that complements crystallographic data. nih.gov In solution, the observed symmetry in the NMR spectrum represents an average of all rapidly interconverting conformations. masterorganicchemistry.com Careful analysis of the number of signals in a ¹³C NMR spectrum can therefore provide important clues about the molecule's symmetry and structure. masterorganicchemistry.commdpi.com

Isotopic Labeling and Mechanistic NMR Studies of Reaction Pathways

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the detection and characterization of paramagnetic species, making it perfectly suited for studying the radical intermediates generated during the photolysis of this compound. tandfonline.com The photochemical decomposition of dibenzyl ketones is known to proceed via Norrish Type I cleavage from the excited triplet state, forming a geminate radical pair consisting of a benzyl (B1604629) radical and an acyl radical. libretexts.org

Upon irradiation, this compound is expected to undergo α-cleavage to yield a triplet radical pair composed of a 1-naphthoyl radical and a benzyl radical. The 1-naphthoyl radical can subsequently decarbonylate to produce a 1-naphthylmethyl radical and carbon monoxide.

The primary radical species anticipated from the photolysis of this compound are:

Benzyl Radical (C₆H₅CH₂•)

1-Naphthoyl Radical (C₁₀H₇CO•)

1-Naphthylmethyl Radical (C₁₀H₇CH₂•) (from decarbonylation)

Direct detection of these short-lived radicals is often accomplished using time-resolved EPR (TR-EPR). However, under specific conditions, such as adsorption onto porous materials like zeolites, the radical-radical reactions can be inhibited, leading to the formation of persistent radicals observable by conventional steady-state EPR spectroscopy. researchgate.net Studies on dibenzyl ketones adsorbed on ZSM-5 zeolites have shown that the resulting benzyl radicals can be persistent for seconds to hours.

The EPR spectrum of each radical is defined by its g-value and hyperfine coupling constants (hfc's), which arise from the interaction of the unpaired electron with magnetic nuclei (primarily ¹H). For the benzyl radical, extensive studies have characterized its hyperfine structure. tandfonline.comresearchgate.nettandfonline.comcdnsciencepub.comcdnsciencepub.com

Table 1: Representative Hyperfine Coupling Constants for Benzyl Radical

Protons Hyperfine Coupling Constant (Gauss)
α-CH₂ (2H) 16.3 - 16.4
ortho (2H) 5.1 - 5.2
meta (2H) 1.7 - 1.8
para (1H) 6.1 - 6.2

Data compiled from various studies on benzyl radicals generated from different precursors. researchgate.netcdnsciencepub.com

For more transient or less stable radicals, spin trapping techniques are employed. mdpi.com A spin trap, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), reacts with the initial radical to form a more stable nitroxide radical adduct, which can be readily characterized by EPR. For instance, trapping a benzyl radical with PBN would yield a spin adduct with characteristic hyperfine splittings from the nitrogen nucleus and the β-hydrogen. Typical hyperfine coupling constants for a PBN-benzyl adduct in toluene (B28343) are aN = 14.3 G and aH = 2.45 G. mdpi.com

UV-Visible Spectroscopy for Photophysical and Mechanistic Investigations

UV-Visible spectroscopy is a fundamental tool for investigating the electronic transitions in this compound and for monitoring the kinetics of its photochemical reactions. The spectrum of an aromatic ketone is typically characterized by two main absorption bands corresponding to different electronic transitions. acs.org

π → π* Transition: A high-intensity (large molar absorptivity, ε) absorption band, usually found at shorter wavelengths. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π* Transition: A low-intensity (small ε) absorption band, occurring at longer wavelengths. This corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. researchgate.net

For this compound, the presence of the extensive π-system of the naphthyl group is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to simpler ketones like acetophenone (B1666503). nih.gov Studies on related 1-naphthyl ketone derivatives show strong absorption in the UV region. For example, 6-benzoyl-2-naphthol (B1582622) exhibits a λmax in the range of 310–330 nm, attributed to its extended conjugation.

Table 2: Photophysical Data for Related Aromatic and Naphthyl Ketones

Compound Transition/State λmax (nm) Solvent/Conditions
Benzophenone Triplet-Triplet 330, 540 Acetonitrile
1-Naphthyl Phenyl Ketone Ground State ~315 Not Specified
8-Acetyl-1-(dimethylamino)naphthalene Ground State ~310 Not Specified
Naphthalene-oxacalix libretexts.orgarene Ground State 318 Toluene

This table presents data for structurally related compounds to provide context for the expected photophysical properties of this compound. nih.govnsf.govdntb.gov.uaguidechem.com

Transient Absorption Spectroscopy

To investigate the mechanism of photochemical reactions, transient absorption (or flash photolysis) spectroscopy is employed. edinst.com This pump-probe technique allows for the observation of short-lived excited states and radical intermediates on timescales from femtoseconds to seconds. youtube.com

Upon laser excitation, this compound is promoted to its singlet excited state (S₁), which rapidly undergoes intersystem crossing (ISC) to the triplet state (T₁). This triplet state is the precursor to the α-cleavage reaction. Transient absorption spectroscopy can monitor the decay of the T₁ state and the concurrent formation of the resulting radical intermediates.

The triplet-triplet absorption spectrum of aromatic ketones typically shows broad absorption bands at longer wavelengths than the ground-state absorption. For instance, transient absorption studies of 4,4'-dimethoxybenzophenone (B177193) (a related aromatic ketone) revealed broad triplet absorption peaks centered around 340 nm and 540 nm. nsf.gov The subsequent benzyl and 1-naphthoyl radicals would also have their own characteristic absorption spectra, allowing for the kinetic analysis of their formation and decay, providing detailed insights into the reaction mechanism. researchgate.net

Applications in Chemical Science and Advanced Materials Research

Role in Catalysis and Ligand Design

Aromatic ketones are pivotal in the field of catalysis, serving both as structural cores for ligands and as active photocatalytic agents. The combination of a rigid naphthyl backbone and a coordinating carbonyl group makes naphthyl ketones versatile platforms for catalytic applications.

The development of ligands is central to advancing transition-metal catalysis, and naphthyl groups are frequently incorporated into ligand scaffolds to impart specific steric and electronic properties. Phosphorus- and nitrogen-containing ligands are among the most crucial classes used in homogeneous catalysis researchgate.net. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that enhance the stability and activity of metal centers in reactions like cross-coupling and olefin metathesis tdx.cat.

The derivatization of a naphthyl ketone could lead to novel ligands. The carbonyl oxygen can act as a Lewis basic coordination site for metal catalysts . Furthermore, the naphthyl and benzyl (B1604629) groups can be functionalized to introduce other donor atoms (like phosphorus or nitrogen) or to tune the ligand's steric bulk, which influences the selectivity and efficiency of the catalyst. For instance, naphthyl-derived orthometalated Ru(II)-NHC complexes have been synthesized and their catalytic activity studied, demonstrating that the substitution pattern on the naphthyl ring affects performance in reactions like transfer hydrogenation of ketones and aldehydes researchgate.net. Similarly, a palladium complex with a BINAP ligand bearing 2-naphthyl substituents was developed as a light-active catalyst for polymerization reactions rsc.org. These examples underscore the principle that the naphthyl scaffold, as present in 4-Dibenzyl 1-Naphthyl Ketone, is a valuable component in ligand design for creating tailored homogeneous and heterogeneous catalysts.

Table 1: Examples of Naphthyl-Containing Ligands in Catalysis

Catalyst/Ligand SystemMetal CenterCatalytic ApplicationKey FindingReference(s)
Naphthyl-Derived Orthometalated NHC ComplexesRuthenium (II)Transfer hydrogenation of ketones and aldehydesThe electronic properties of substituents on the NHC ligand and the naphthyl group influence catalytic efficiency for different substrates. researchgate.net
Naphthyl-Substituted BINAP ComplexPalladiumLight-controlled polymerization of 4-methoxystyreneThe naphthyl substituent enables photocatalytic activity, allowing the reaction to be controlled by light. rsc.org
Chiral Ferrocenylphosphine LigandGold (I)Asymmetric aldol-type reactionA chiral ligand containing a naphthyl group was effective in early examples of homogeneous gold catalysis. nih.gov
Naphthyl-Substituted Imidazolinium SaltCopper (I)Enantioselective hydroboration of olefinsA C1-symmetric bidentate ligand derived from a naphthyl-substituted salt achieved high enantiomeric purity in the product. beilstein-journals.org

Aromatic ketones are a cornerstone of photoorganocatalysis, a field that uses light to drive chemical reactions rsc.org. These compounds can absorb light energy to reach an excited state, which can then initiate transformations through energy transfer or electron transfer processes. Key attributes that make aromatic ketones effective photocatalysts include high triplet energies and long triplet lifetimes rsc.org.

The general mechanism involves the ketone absorbing a photon, leading to an excited singlet state that rapidly converts to a more stable, longer-lived triplet state. This excited triplet ketone can act as a potent oxidant or reductant, enabling a wide range of organic reactions. For example, thioxanthone, an aromatic ketone, is a powerful photocatalyst used in polymerization and other organic transformations rsc.org. Benzophenone and its derivatives are also widely used as photosensitizers researchgate.net. These catalysts can promote reactions such as [2+2] cycloadditions and the transformation of α-diazo carbonyl compounds researchgate.net. Visible-light-mediated photocatalysis using aromatic ketones can facilitate deoxygenative carbon-carbon coupling of aryl carboxylic acids with olefins to produce other aromatic ketones conicet.gov.ar. Given its structure as a conjugated aromatic ketone, this compound would be expected to possess similar photophysical properties, making it a potential candidate for use as a photocatalyst in various organic synthesis applications.

The ketone functional group itself plays a significant role in catalytic cycles, not just as a target for transformation but also by interacting with the catalyst. These interactions can lead to either activation or deactivation of the catalytic system.

In some cases, the ketone substrate can stabilize the catalyst. For instance, during the activation of pre-catalysts for hydrogenation reactions, the ketone can act as a weak donor ligand, preventing the degradation of the active species before the reaction begins rsc.org. However, the ketone can also be a source of catalyst deactivation. The carbonyl group can be attacked by reagents in the reaction mixture, leading to side-products that inhibit or destroy the catalyst rsc.org. Furthermore, under certain conditions, transition metal complexes can catalyze the decarbonylation of ketone substrates, which represents a deactivation pathway for the substrate but also a transformation of the catalyst itself, as seen with platinum(II) complexes and cyclohexanone (B45756) whiterose.ac.uk.

Recent advances have also focused on the catalytic activation of C-C bonds within ketones. This allows for "editing" of a molecule's carbon skeleton, a challenging but powerful synthetic strategy. Such transformations are often driven by factors like the release of ring strain or the influence of a directing group, but new methods use aromatization of an in-situ-formed intermediate as a driving force to cleave C-C bonds in a variety of ketone substrates nih.gov. Understanding these activation and deactivation pathways is crucial for optimizing reaction conditions and designing more robust and efficient catalysts rsc.orgdiva-portal.org.

Photocatalytic Applications of Aromatic Ketones in Organic Transformations

Precursors and Building Blocks in Synthetic Organic Chemistry

Ketones are fundamental building blocks in organic synthesis due to the reactivity of the carbonyl group. Aromatic ketones, and specifically naphthyl ketones, serve as versatile intermediates for producing a wide array of more complex molecules, including fine chemicals, agrochemicals, and natural product scaffolds.

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. Aromatic ketones are common precursors in these industries. For example, 1,3-Diphenylacetone, also known as dibenzyl ketone, is a precursor used in the synthesis of fluorescent polyphenylene dendrimers for organic light-emitting diodes (OLEDs) and in the pharmaceutical and fragrance industries cynorlaboratories.com. Similarly, other ketone derivatives are key intermediates in the development of therapeutic agents and agrochemicals cynorlaboratories.com.

Naphthyl ketones, in particular, are valuable intermediates. They can be readily converted into other functional groups or used in coupling reactions. For instance, a highly efficient method for the direct α-iodination of aromatic and naphthyl ketones has been developed, producing α-iodo ketones which are valuable synthetic intermediates organic-chemistry.org. Various methods exist for synthesizing naphthyl ketones, reflecting their importance as building blocks for more complex naphthalene (B1677914) derivatives acs.orgmdpi.comresearchgate.net. The structural motifs found in compounds like this compound are relevant to the synthesis of bioactive molecules, and related compounds are described as useful synthetic intermediates for fine chemicals, medicaments, and pesticides epo.org.

Table 2: Synthetic Applications of Aromatic and Naphthyl Ketone Intermediates

Intermediate ClassTransformationProduct TypeSignificanceReference(s)
Aromatic/Naphthyl Ketonesα-Iodination with CuO/I₂α-Iodo KetonesValuable intermediates for further functionalization in organic synthesis. organic-chemistry.org
Dibenzyl Ketone (1,3-Diphenylacetone)VariousPolyphenylene dendrimers, polycyclic aromatic hydrocarbonsUsed in materials science (OLEDs), pharmaceuticals, and fragrances. cynorlaboratories.com
ortho-Alkynylacetophenone DerivativesDomino reaction (acetal incorporation, metathesis/annulation)Substituted Naphthyl KetonesProvides access to highly functionalized naphthalenes from simple starting materials. acs.org
Benzyl-4-fluorophenyl ketoneVariousTherapeutic agents, agrochemicalsA key intermediate in the synthesis of APIs and agrochemicals. cynorlaboratories.com
Aromatic Carboxylic Acids & OlefinsPhotocatalytic Deoxygenative C-C CouplingAromatic KetonesA modern, visible-light-driven method to synthesize ketones, which are themselves key intermediates. conicet.gov.argoogle.com

The synthesis of complex molecules, especially those inspired by natural products, is a major driver of innovation in organic chemistry. Ketones are central to this endeavor, providing a reactive handle for constructing elaborate molecular frameworks. The carbonyl group allows for α-functionalization, aldol (B89426) reactions, Wittig reactions, and countless other transformations that build molecular complexity rsc.org.

Naphthyl ketones are precursors to a variety of natural product skeletons. For example, Dieckmann-type cyclization reactions have been used to create substituted naphthalenes and naphthoquinones, which are core structures in many natural products like guieranone A mdpi.com. The development of new synthetic methods continually expands the toolkit for utilizing ketones. Nickel-catalyzed reductive acyl cross-coupling, for instance, allows for the synthesis of complex, enantioenriched acyclic ketones from simple acid chlorides and benzyl chlorides acs.org. Similarly, enzymatic reactions, such as those using a Pictet-Spenglerase, can achieve the asymmetric synthesis of complex tetrahydro-β-carboline scaffolds from ketone substrates chemrxiv.org. These strategies, which enable the precise and efficient construction of complex architectures, highlight the enduring importance of ketone building blocks, including naphthyl ketones, in modern synthetic chemistry researcher.lifeunipd.itsci-hub.se.

Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

Advanced Materials Research and Supramolecular Chemistry

The unique structural and electronic characteristics of aromatic ketones, such as this compound, position them as valuable scaffolds in the fields of advanced materials and supramolecular chemistry. The carbonyl group and the extensive aromatic system, comprising both naphthyl and benzyl moieties, provide a platform for exploring photoresponsive behaviors, directed self-assembly, and novel optoelectronic functionalities.

Development of Photoresponsive Materials Utilizing Ketone Functionalities

The development of photoresponsive materials often leverages the inherent photochemical reactivity of the ketone functional group. Aromatic ketones are well-known to undergo specific photoreactions, primarily the Norrish type I and type II reactions, upon absorption of ultraviolet (UV) light. wikipedia.orgnih.gov These reactions are initiated when the carbonyl group absorbs a photon, promoting it to an excited singlet or triplet state. kvmwai.edu.in

The Norrish type I reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-scission), resulting in the formation of two radical intermediates. wikipedia.orgkvmwai.edu.in In the case of an unsymmetrical ketone, the cleavage preferentially forms the more stable radical. kvmwai.edu.in This reactivity has been harnessed in various applications; for instance, dibenzyl ketone is listed as a photoradical initiator in the formulation of certain photosensitive resin compositions. epo.org The radicals generated can initiate polymerization or cross-linking, altering the material's properties upon exposure to light. This principle is the basis for many photodegradable polymers, such as poly(vinyl ketones), which break down under UV irradiation through Norrish-type mechanisms. nih.gov

Another significant photochemical transformation relevant to materials science is the photo-Fries rearrangement, where an aromatic ester is converted into a hydroxy-ketone. researchgate.net This process can be used to modify the refractive index of polymeric films, creating patterns for optical applications. researchgate.net The study of such systems has included comparisons with the photochemical behavior of dibenzyl ketone derivatives, highlighting the distinct pathways available depending on the specific molecular structure. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry with Ketone Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and hydrophobic effects. numberanalytics.communi.cz Within this field, ketone-containing scaffolds like dibenzyl ketone have been used as guest molecules to probe the confined environments of larger host assemblies, revealing how encapsulation can dramatically alter chemical reactivity. uno.edunih.gov

In one line of research, dibenzyl ketone and its derivatives were encapsulated as guest molecules within a water-soluble nanocapsule host. uno.edunih.gov This capsule forms from the self-assembly of two cavitand molecules, driven by the hydrophobic effect. nih.gov The photochemistry of the encapsulated ketone is starkly different from its behavior in free solution. While photolysis of dibenzyl ketone in solution typically leads to decarbonylation and the formation of 1,2-diphenylethane, the reaction within the capsule is templated to produce (p-methyl)-phenylbenzyl ketone as the major product. nih.gov This demonstrates the power of the supramolecular environment to control reaction pathways.

The packing of the guest molecules within the host capsule is highly dependent on their structure. For a series of α-alkylated dibenzyl ketones, three distinct packing arrangements were identified using NMR spectroscopy, which varied according to the size of the alkyl (R) group. uno.edunih.gov

Small R-groups (e.g., methyl): The guest packs by inserting its aromatic rings into the two hemispherical ends of the capsule. uno.edu

Intermediate R-groups (e.g., n-pentyl): The pentyl group acts as an anchor, influencing the orientation and subsequent photochemical reaction of the guest. uno.edu

Large R-groups (e.g., n-octyl): These guests primarily undergo Norrish type II reactions upon photolysis. uno.edunih.gov

Similar control over the photoreactivity of dibenzyl ketones has been observed within the confined spaces of zeolites, further illustrating the role of ketone scaffolds in host-guest chemistry. miami.edu

Exploration of Optoelectronic Materials Potential for Ketone-Containing Systems

Ketone-containing aromatic systems are actively being explored for their potential in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). google.comresearchgate.net The electronic properties of these molecules can be tuned by modifying their aromatic structure. researchgate.netnumberanalytics.com The introduction of main group elements and specific functional groups into conjugated scaffolds is a key strategy for developing novel optoelectronic materials. researchgate.net

The photophysical behavior of aromatic ketones is central to their function. In many typical aromatic ketones, the highest occupied molecular orbital (HOMO) is the non-bonding n-orbital on the carbonyl oxygen. However, in certain strained or extended π-systems, the HOMO can be the conjugated π-system, leading to fundamentally different excited-state dynamics and properties, such as fluorescence instead of phosphorescence. chemrxiv.org

Researchers have designed and synthesized host materials for phosphorescent OLEDs (PhOLEDs) by anchoring ketone moieties to a 1,5-diazocine core. researchgate.netresearchgate.net One such material, which incorporates a naphthyl ketone (TBN), was evaluated as a host in a PhOLED device. researchgate.netresearchgate.net While the TBN-based device showed a modest external quantum efficiency (EQE), a related material featuring a phenanthryl ketone (TBP) scaffold demonstrated significantly improved performance, underscoring the tunability of these systems. researchgate.net

Performance of a Naphthyl Ketone-Based Host Material (TBN) in a PhOLED Device. researchgate.netresearchgate.net
Performance MetricValue
External Quantum Efficiency (EQE)1.5%
Maximum Luminance4160 cd/m² (for related TBP host)
Maximum Luminance Efficiency6.3 cd/A (for related TBP host)
Power Efficiency3.21 lm/W (for related TBP host)

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements Related to 4-Dibenzyl 1-Naphthyl Ketone

Research concerning this compound and structurally related compounds has primarily focused on their unique photochemical behavior, particularly within constrained environments like zeolites. A significant finding is the comparison of the photochemical reactions of dibenzyl ketones with those of 1-naphthyl phenyl acylates. researchgate.net Studies have demonstrated that while 1-naphthyl phenyl acylates produce a multitude of photoproducts in solution, their inclusion within a sodium-exchanged Y-zeolite (NaY) leads to a single, specific product. researchgate.net This selectivity is attributed to the restriction of mobility of the primary radical pair by the alkali metal ions present within the zeolite cavities. researchgate.net

In the context of dibenzyl ketones, investigations into their photochemistry within NaY have revealed that the intersystem crossing in the caged radical pairs can be influenced by the presence of heavy alkali metal ions. researchgate.net This "heavy atom effect" within the zeolite medium can enhance the intersystem crossing between singlet and triplet geminate radical pairs, altering the reaction pathways and product distributions. researchgate.net

Methodological advancements in this area include the use of computational chemistry to understand and predict reaction outcomes. researchgate.net Specifically, density functional theory (DFT) calculations at the B3LYP level have been employed to model the structures of complexes formed between lithium ions (Li+) and guest molecules like dibenzyl ketone and 1-naphthyl phenyl acetates. researchgate.net These computational models have been instrumental in elucidating the origin of the observed product selectivity within the zeolite environment. researchgate.net Another relevant synthetic advancement for the broader class of 1-naphthyl ketones is the development of gold(I)-catalyzed oxidative cycloisomerization of 1,6-diyne acetates, which provides a novel route to this class of aromatic ketones. monash.edu

Table 1: Summary of Key Research Findings

Research Area Key Finding Methodological Advancement Reference
Photochemistry The product selectivity of dibenzyl ketone photoreactions is significantly controlled by the confined environment of zeolites. Use of zeolites as reaction media to control radical pair mobility. researchgate.net
Spin Chemistry Heavy alkali metal ions within zeolites can influence the intersystem crossing of caged radical pairs via the heavy atom effect. Application of the heavy atom effect in a constrained medium to direct reaction pathways. researchgate.net
Computational Chemistry The selective product formation within zeolites can be rationalized by modeling the guest-cation complexes. Employment of B3LYP level DFT calculations to understand host-guest interactions and reaction selectivity. researchgate.net
Synthesis 1-Naphthyl ketones can be synthesized via gold(I)-catalyzed oxidative cycloisomerization. Development of a novel catalytic method for the synthesis of the 1-naphthyl ketone scaffold. monash.edu

Identification of Unexplored Research Areas and Emerging Opportunities for Future Investigation

Despite the foundational photochemical studies, many aspects of this compound's chemistry and application remain largely unexplored. A primary opportunity lies in the development and optimization of its synthesis. While classical methods are likely employed for its preparation, the application of modern catalytic strategies, such as the gold-catalyzed cycloisomerization of custom-designed 1,6-diyne acetates, has not been specifically reported for this compound and could offer a more efficient and selective route. monash.edu

The compound's potential application as a polymer stabilizer warrants significant further investigation. Research is needed to determine the specific types of polymers it can stabilize, its efficacy compared to existing stabilizers, and the mechanism by which it imparts stability, which is likely related to its ability to scavenge radicals.

Furthermore, the full potential of its photochemical properties has yet to be realized. The established influence of zeolitic confinement on its photoreactions suggests that its behavior could be tuned for specific applications. researchgate.net Future studies could explore its use as a photoinitiator or in photoredox catalysis. Investigating its photophysical properties, such as fluorescence and phosphorescence, could open doors to applications in materials science, for instance, as a dopant in organic light-emitting diodes (OLEDs) or as a component in chemical sensors. The electrochemical properties of this compound represent another completely unexplored frontier, with potential applications in electrosynthesis and electrocatalysis. rsc.org

Broader Impact on Fundamental Synthetic Organic Chemistry and Advanced Materials Science

The study of this compound and its analogues has a notable impact on the field of fundamental synthetic organic chemistry, particularly in the sub-disciplines of photochemistry and supramolecular chemistry. The research into its reactions within zeolites provides a clear and compelling example of how reaction environments can be engineered to control chemical selectivity. researchgate.net These findings contribute to a deeper understanding of host-guest chemistry, radical pair dynamics, and the principle of "caged" intermediates, which are core concepts in physical organic chemistry. researchgate.net Methodologies that allow for the selective formation of products are highly sought after, and this research provides valuable insights into achieving such control. acs.org

In the realm of advanced materials science, the identification of this compound as a potential polymer stabilizer suggests a direct practical impact. Polymers are susceptible to degradation from heat, light, and oxidative processes, which often proceed via radical mechanisms. Compounds that can effectively scavenge these radicals are crucial for extending the lifetime and performance of polymeric materials. Future development of this compound or its derivatives could lead to more robust and durable plastics and other polymer-based products. Moreover, a thorough characterization of its photophysical and electronic properties could lead to its incorporation into advanced functional materials, including photoactive and electroactive systems, thereby broadening its contribution to materials science.

Table 2: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₂₅H₂₀O
1-Naphthyl phenyl acetate C₁₈H₁₄O₂
1,6-Diyne acetate Varies

Q & A

Q. What are the recommended methods for confirming the structural identity of 4-Dibenzyl 1-Naphthyl Ketone in synthetic workflows?

To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy (to detect carbonyl groups), and mass spectrometry (MS) for molecular weight verification. For crystallographic validation, single-crystal X-ray diffraction can resolve steric configurations, as demonstrated in studies of structurally analogous naphthyl ketones .

Q. How can researchers ensure the stability of this compound during experimental handling?

The compound is stable under inert atmospheres (e.g., nitrogen or argon) but incompatible with strong oxidizers. Store in airtight containers at room temperature, shielded from light. Pre-experiment stability tests (e.g., TGA/DSC analysis) are advised to assess decomposition thresholds under specific reaction conditions .

Q. What chromatographic techniques are optimal for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is recommended, as the compound exhibits >98.0% purity via this method. For preparative purification, silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v) effectively isolates the product from synthetic by-products .

Advanced Research Questions

Q. What mechanistic insights explain the role of potassium acetate in the synthesis of this compound?

Potassium acetate acts as a mild base and catalyst in the condensation of phenylacetic acid with acetic anhydride. It facilitates the formation of mixed anhydrides, accelerating decarboxylation and dimerization steps. Kinetic studies show that its presence reduces side reactions (e.g., phenylacetone formation) and improves yield reproducibility .

Q. How can conflicting data on reaction by-products be resolved when synthesizing this compound?

Gas chromatography-mass spectrometry (GC-MS) and HPLC-MS are critical for identifying by-products like phenylacetone or unreacted intermediates. Controlled experiments varying reaction time, temperature, and catalyst loading can isolate variables contributing to discrepancies. For example, prolonged heating (>6 hours) increases phenylacetone formation via retro-aldol pathways .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

Steric challenges arise from the naphthyl and benzyl groups. Photoredox-NHC/palladium cooperative catalysis (as applied to analogous ketones) enables selective C–H activation at less hindered positions. Computational modeling (DFT) predicts reactive sites, while bulky ligands (e.g., BrettPhos) enhance regioselectivity in cross-coupling reactions .

Methodological Notes

  • Data Contradiction Analysis : When encountering conflicting reports (e.g., varying yields), replicate experiments using standardized protocols (e.g., Hurd and Thomas’s method with potassium acetate ). Cross-validate results via triplicate runs and statistical tools (e.g., ANOVA).
  • Advanced Characterization : For electronic structure analysis, employ time-dependent DFT (TD-DFT) to model UV-vis absorption spectra, correlating with experimental data from spectrophotometers .

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